4-[bis(2-methoxyethyl)sulfamoyl]-N-[(2E)-3-ethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide
Description
4-[bis(2-methoxyethyl)sulfamoyl]-N-[(2E)-3-ethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide is a synthetic small molecule characterized by a benzamide core linked to a bis(2-methoxyethyl)sulfamoyl group and a 3-ethyl-substituted benzothiazole ring. The compound’s molecular structure includes a planar benzothiazole moiety with an ethyl group at position 3 and a conjugated imine bond (2E configuration), which may influence its electronic properties and binding interactions with biological targets. The sulfamoyl group, featuring two methoxyethyl substituents, enhances solubility and modulates pharmacokinetic properties.
Properties
IUPAC Name |
4-[bis(2-methoxyethyl)sulfamoyl]-N-(3-ethyl-1,3-benzothiazol-2-ylidene)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O5S2/c1-4-25-19-7-5-6-8-20(19)31-22(25)23-21(26)17-9-11-18(12-10-17)32(27,28)24(13-15-29-2)14-16-30-3/h5-12H,4,13-16H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXGQVSHKRRQLPR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(CCOC)CCOC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[bis(2-methoxyethyl)sulfamoyl]-N-[(2E)-3-ethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide typically involves multiple steps, starting from commercially available precursors. One common approach is to first synthesize the benzamide core, followed by the introduction of the bis(2-methoxyethyl)sulfamoyl group and the 3-ethyl-1,3-benzothiazol-2-ylidene moiety through a series of coupling reactions. The reaction conditions often involve the use of catalysts, such as palladium, and solvents like dimethylformamide (DMF) or dichloromethane (DCM).
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, which allow for better control of reaction parameters and scalability. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
4-[bis(2-methoxyethyl)sulfamoyl]-N-[(2E)-3-ethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzamide core or the benzothiazole ring, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in tetrahydrofuran (THF).
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide (DMSO).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can lead to various substituted derivatives of the original compound.
Scientific Research Applications
4-[bis(2-methoxyethyl)sulfamoyl]-N-[(2E)-3-ethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 4-[bis(2-methoxyethyl)sulfamoyl]-N-[(2E)-3-ethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In cellular pathways, it can modulate signaling cascades, leading to changes in gene expression or protein activity.
Comparison with Similar Compounds
4-[bis(2-methylpropyl)sulfamoyl]-N-[(2Z)-3-(2-ethoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide (BA91303)
- Key Differences : Replaces methoxyethyl groups with hydrophobic 2-methylpropyl chains on the sulfamoyl moiety. The benzothiazole ring has a 2-ethoxyethyl substituent instead of ethyl.
- Implications : Increased lipophilicity (higher molecular weight: 517.7 g/mol vs. ~495.6 g/mol for the target compound) may reduce aqueous solubility but improve membrane permeability. The Z-configuration in the benzothiazole imine bond could alter binding geometry compared to the E-configuration in the target compound .
4-[benzyl(methyl)sulfamoyl]-N-(4-ethoxy-3-methyl-1,3-benzothiazol-2-ylidene)benzamide (CAS 533890-07-2)
- Key Differences : Substitutes bis(2-methoxyethyl) with benzyl(methyl)sulfamoyl, introducing aromatic bulk. The benzothiazole has 4-ethoxy and 3-methyl groups.
Analogues with Modified Benzothiazole Substituents
4-[bis(2-methoxyethyl)sulfamoyl]-N-(3-ethyl-6-fluoro-1,3-benzothiazol-2-ylidene)benzamide (CAS 850910-13-3)
- Key Differences : Adds a fluorine atom at position 6 of the benzothiazole ring.
- Implications : Fluorine’s electron-withdrawing effect may enhance metabolic stability and influence dipole interactions. The compound has a similar XLogP3 (2.9) and hydrogen bond acceptor count (8) as the target, suggesting comparable solubility and bioavailability .
4-[bis(2-methoxyethyl)sulfamoyl]-N-(6-ethoxy-3-methyl-benzothiazol-2-ylidene)benzamide
- Key Differences : Replaces the ethyl group with methyl at position 3 and adds a 6-ethoxy substituent.
- Implications : Ethoxy’s bulkiness may reduce binding pocket accessibility, while methyl at position 3 decreases steric demand compared to ethyl in the target compound .
Functional Analogues with Different Heterocyclic Cores
LMM5 and LMM11 (1,3,4-Oxadiazoles)
- LMM5 : 4-[benzyl(methyl)sulfamoyl]-N-[5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]benzamide.
- LMM11 : 4-[cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide.
- Comparison : Both feature oxadiazole cores instead of benzothiazole. Demonstrated antifungal activity against C. albicans via thioredoxin reductase inhibition. The benzothiazole core in the target compound may offer superior metabolic stability compared to oxadiazoles, which are prone to hydrolysis .
Fluorinated Benzamide Derivatives (5f, 5g, 5h, 5i)
- Examples : (S)-4-Fluoro-N-(4-(N-(2-oxotetrahydrofuran-3-yl)sulfamoyl)phenyl)benzamide (5f).
- Comparison : Fluorine substituents improve membrane penetration and target affinity. These compounds exhibit higher melting points (201–258°C) than the target compound, suggesting stronger crystalline packing forces due to polar groups .
Discussion and Implications
The target compound’s bis(2-methoxyethyl)sulfamoyl group balances lipophilicity and solubility, distinguishing it from analogs with bulkier or more hydrophobic substituents. The ethyl group on the benzothiazole provides moderate steric demand, while fluorine or ethoxy substitutions in analogs modulate electronic and steric properties. Compared to oxadiazole-based compounds like LMM5, the benzothiazole core may confer greater stability and selectivity in biological systems. Further studies, including docking simulations (e.g., using Glide ) and in vitro assays, are warranted to elucidate its mechanism and optimize activity.
Biological Activity
4-[bis(2-methoxyethyl)sulfamoyl]-N-[(2E)-3-ethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide is a synthetic compound notable for its complex structure and potential biological applications. This compound features a benzamide core with a sulfamoyl group and a benzothiazole moiety, which contribute to its diverse biological activities.
Chemical Structure
The chemical structure of the compound can be summarized as follows:
- Molecular Formula : C₁₈H₃₁N₃O₄S₂
- CAS Number : 850910-68-8
Biological Activities
Research indicates that this compound exhibits a range of biological activities, including:
- Anticancer Properties : Initial studies suggest that the compound may inhibit tumor growth through various mechanisms, including the modulation of signaling pathways and direct cytotoxic effects on cancer cells.
- Antimicrobial Activity : Similar compounds have demonstrated efficacy against various bacterial strains, suggesting potential use as an antimicrobial agent.
- Enzyme Inhibition : The compound's ability to interact with specific enzymes may provide insights into its role as a biochemical probe in enzymatic studies.
The mechanism of action for this compound likely involves:
- Enzyme Binding : The compound may bind to active or allosteric sites on enzymes, inhibiting their activity and altering metabolic pathways.
- Signal Transduction Modulation : By interacting with cellular receptors or signaling molecules, it may influence gene expression and protein activity.
Research Findings
Recent studies have highlighted the following findings regarding the biological activity of this compound:
Case Studies
- Anticancer Activity : A study involving various derivatives of benzothiazole indicated that modifications could enhance anticancer properties. Compounds similar to this compound were found to selectively target tumor cells while sparing normal cells, suggesting a favorable therapeutic index.
- Antimicrobial Efficacy : Comparative studies showed that compounds with similar structures exhibited effective inhibition against Staphylococcus aureus and Escherichia coli at concentrations as low as 50 µg/mL.
Q & A
Basic Research Questions
Q. What are the critical steps and analytical methods for synthesizing and characterizing this compound?
- Synthesis : Multi-step reactions under controlled conditions (e.g., reflux, solvent selection like ethanol or dichloromethane) are essential. Key steps include sulfamoylation of the benzamide core and condensation with the benzothiazole moiety .
- Characterization : Use HPLC for purity assessment (>95% recommended) and NMR (¹H/¹³C) for structural confirmation. Mass spectrometry (MS) validates molecular weight .
- Example Data :
| Parameter | Method | Typical Result |
|---|---|---|
| Purity | HPLC | ≥98% |
| Yield | -- | 60-75% |
Q. How does the compound’s structure influence its physicochemical properties?
- The sulfamoyl group enhances solubility in polar solvents (e.g., DMSO), while the benzothiazole moiety contributes to π-π stacking interactions, affecting crystallinity. LogP values (~3.2) suggest moderate lipophilicity .
Q. What spectroscopic techniques are optimal for resolving structural ambiguities?
- 2D NMR (COSY, HSQC) : Assigns proton-carbon correlations, critical for distinguishing E/Z isomers in the benzothiazolylidene group .
- IR Spectroscopy : Confirms sulfonamide (1330-1350 cm⁻¹) and carbonyl (1680-1700 cm⁻¹) functional groups .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be explored for this compound?
- Method : Synthesize analogs with modified sulfamoyl substituents (e.g., replacing methoxyethyl with propyl or chloroethyl groups) and compare bioactivity. Use in vitro assays (e.g., enzyme inhibition) to quantify potency .
- Example Comparison :
| Analog Modification | IC₅₀ (Target Enzyme) |
|---|---|
| Methoxyethyl | 12 nM |
| Chloroethyl | 8 nM |
Q. What strategies address contradictions in biological activity data across studies?
- Hypothesis Testing : Replicate assays under standardized conditions (e.g., pH 7.4 buffer, 37°C) to minimize variability. Use orthogonal assays (e.g., SPR vs. fluorescence polarization) to confirm target binding .
- Data Reconciliation : Apply multivariate analysis to isolate confounding factors (e.g., solvent effects on aggregation) .
Q. How can computational modeling predict mechanistic interactions with biological targets?
- Molecular Docking : Use AutoDock Vina with crystal structures of target proteins (e.g., kinases) to identify binding poses. Validate with MD simulations (NAMD/GROMACS) to assess stability .
- Key Interaction : The benzothiazole ring forms hydrophobic contacts with kinase hinge regions, while the sulfamoyl group hydrogen-bonds to catalytic residues .
Q. What experimental designs optimize reaction yields while minimizing byproducts?
- DoE (Design of Experiments) : Vary temperature (60-100°C), solvent polarity (DMF vs. THF), and catalyst loading (0.5-2 mol%) to identify optimal conditions. Track byproducts via LC-MS .
- Example Optimization :
| Condition | Optimal Value | Yield Improvement |
|---|---|---|
| Temperature | 80°C | +15% |
| Catalyst (Pd/C) | 1 mol% | -20% Byproducts |
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
